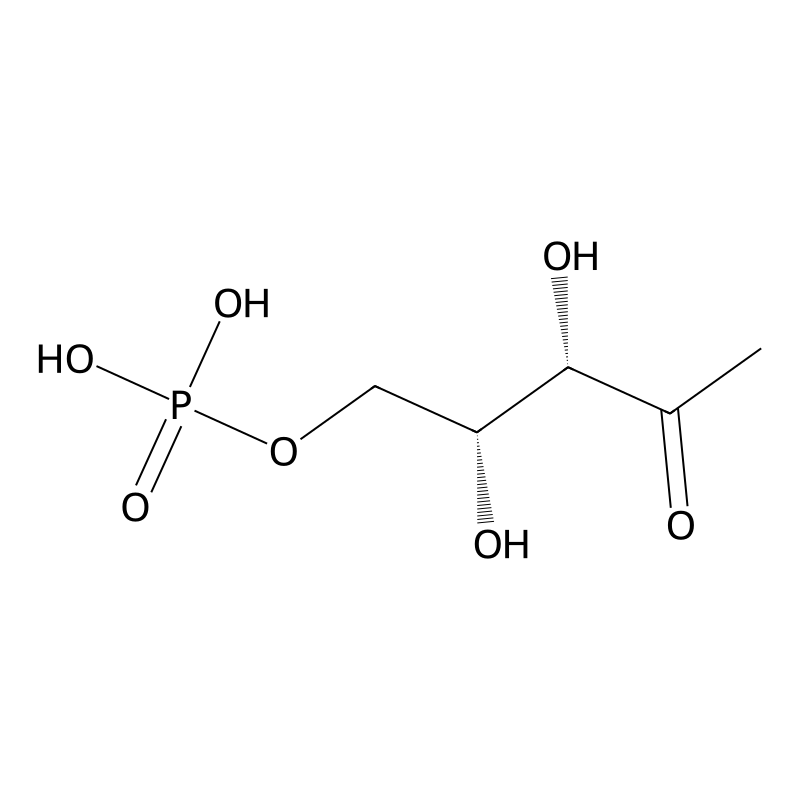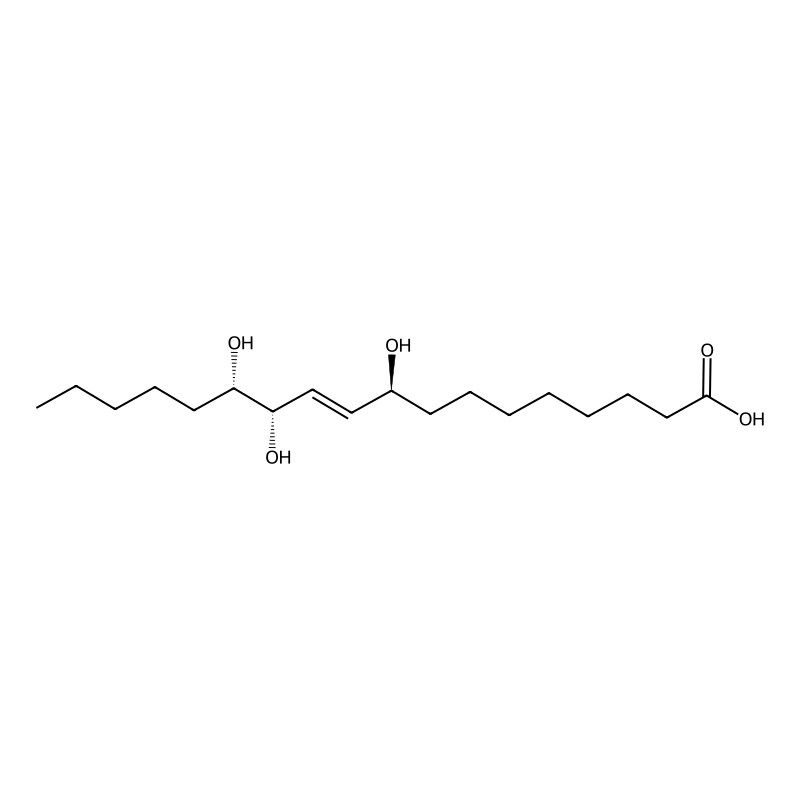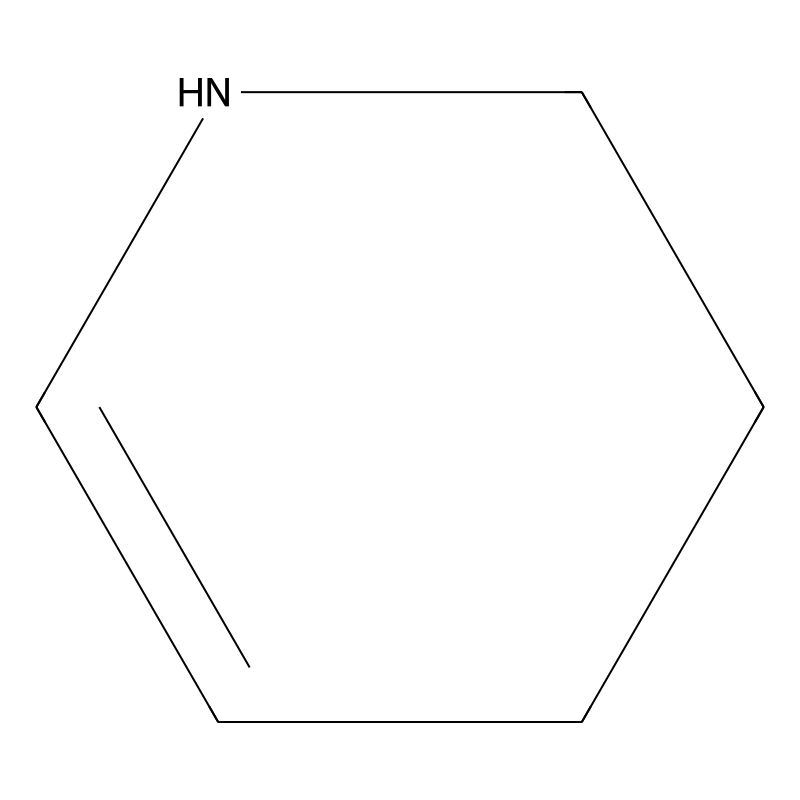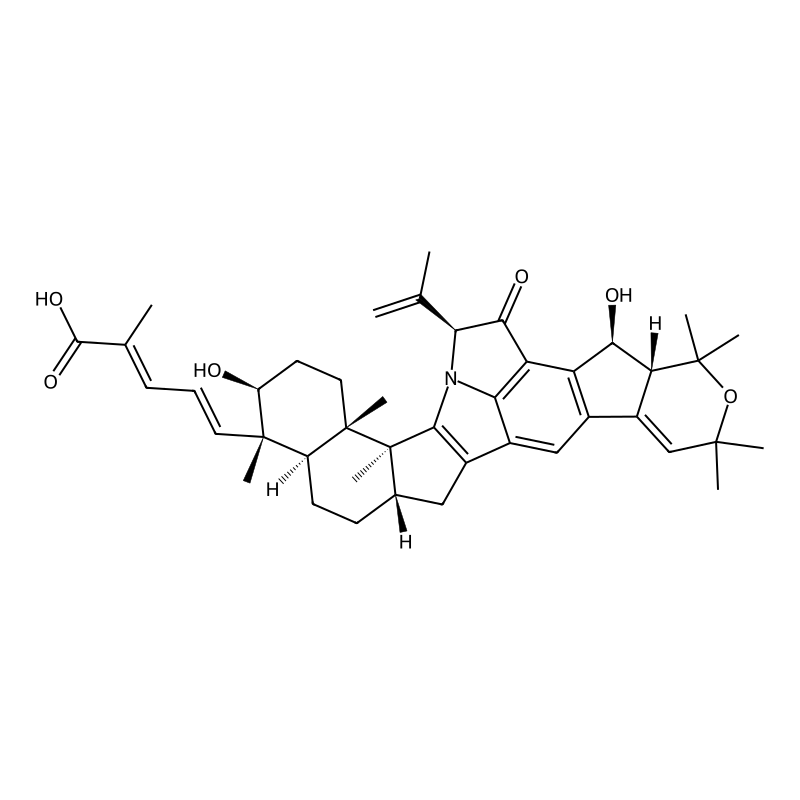Apremilast
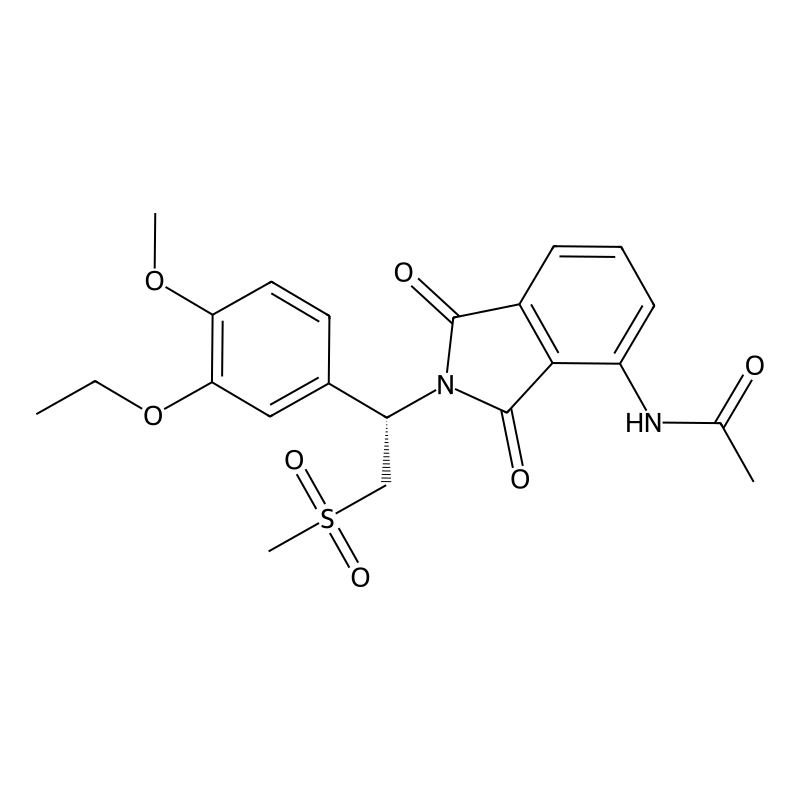
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Psoriasis and Psoriatic Arthritis
Scientific Field: Dermatology and Rheumatology
Application Summary: Apremilast is an orally administered, small molecule inhibitor of phosphodiesterase 4 (PDE4).
Methods of Application: Apremilast is administered orally, with a dosage of 30 mg twice daily.
Results: In the phase 3 ESTEEM trials, Apremilast showed significant improvements in pruritus and skin discomfort/pain visual analogue scale scores as early as week 2.
Metabolic Effect on Serum Lipids in Psoriatic Arthritis
Scientific Field: Rheumatology and Metabolism
Application Summary: Apremilast has been observed to have a metabolic effect on serum lipids in patients with Psoriatic Arthritis.
Methods of Application: Apremilast is administered orally, often in association with methotrexate.
Results: Treatment with Apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of health-related quality of life (HRQoL).
Ankylosing Spondylitis
Scientific Field: Rheumatology
Application Summary: Apremilast has been studied in the treatment of ankylosing spondylitis (AS), a type of arthritis that affects the spine.
Methods of Application: Apremilast is administered orally, with the dosage often determined by the severity of the condition.
Behcet’s Disease
Scientific Field: Rheumatology and Dermatology
Application Summary: Apremilast has been used to treat oral ulcers caused by Behcet’s disease.
Pediatric Psoriasis
Scientific Field: Pediatric Dermatology
Application Summary: Apremilast has been studied for use in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis.
Results: The Phase 3 SPROUT study showed that continued use of Apremilast resulted in sustained improvements in psoriasis severity and skin involvement in patients for up to one year.
Palmoplantar Pustulosis
Scientific Field: Dermatology
Application Summary: Apremilast has been used in a Phase 3 study for the treatment of palmoplantar pustulosis.
Results: The study achieved its primary and secondary endpoints at 16 weeks.
Apremilast is a pharmaceutical compound primarily used for the treatment of certain inflammatory conditions, notably plaque psoriasis and psoriatic arthritis. Marketed under the brand name Otezla, it functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the breakdown of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, apremilast increases intracellular cAMP levels, which leads to a decrease in pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα) and interleukins 17 and 23, while promoting the production of the anti-inflammatory interleukin 10 .
Apremilast acts as a selective inhibitor of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation of cAMP downregulates the production of pro-inflammatory factors like TNF-alpha and interleukin-17, ultimately leading to reduced inflammation [].
Apremilast is generally well-tolerated, but some common side effects include nausea, diarrhea, headache, and upper respiratory tract infections []. It can also interact with certain medications, so it's crucial to inform your doctor about all medications you are taking before starting Apremilast treatment [].
The chemical formula of apremilast is C22H24N2O7S, with a molar mass of 460.50 g/mol . It is a phthalimide derivative characterized by its white to pale yellow powder form. Apremilast is practically insoluble in water but soluble in various organic solvents, including acetone and dichloromethane. The primary metabolic pathway involves oxidative metabolism mediated by cytochrome P450 enzymes, specifically CYP3A4, which transforms apremilast into several metabolites, predominantly O-desmethylapremilast glucuronide .
Apremilast exhibits significant biological activity by modulating immune responses. It selectively inhibits PDE4, leading to increased cAMP concentrations that suppress the expression of pro-inflammatory mediators. Clinical studies have shown that treatment with apremilast results in decreased levels of inflammatory cytokines and improved clinical outcomes in patients with psoriasis and psoriatic arthritis . Moreover, it has been found effective for Behçet's disease associated with oral ulcers, demonstrating its versatility in treating various inflammatory conditions .
The synthesis of apremilast involves several complex steps that can vary based on the desired enantiomer. Key methods include:
- Chiral Synthesis: Utilizing chiral catalysts to ensure the correct stereochemistry is achieved.
- Flow Chemistry: Recent advancements suggest continuous flow processes can enhance efficiency and yield during synthesis .
- Regio- and Stereoselective Reactions: Employing specific reagents to achieve desired functionalization at particular sites on the molecule .
These methods highlight ongoing research aimed at optimizing apremilast production for better efficacy and reduced costs.
Apremilast is primarily indicated for:
- Plaque Psoriasis: Reducing skin lesions and improving quality of life.
- Psoriatic Arthritis: Alleviating joint pain and inflammation.
- Behçet's Disease: Managing oral ulcers associated with this condition.
Additionally, it is being explored for off-label uses in various dermatological disorders resistant to conventional therapies .
Apremilast has notable interaction profiles with other medications:
- Cytochrome P450 Inducers: Co-administration with strong CYP3A4 inducers like rifampicin can significantly reduce apremilast plasma concentrations, potentially diminishing its therapeutic effects .
- CYP450 Inhibitors: While interactions with CYP450 inhibitors are less significant, monitoring is advised when used concurrently with such agents .
Understanding these interactions is crucial for optimizing treatment regimens and avoiding adverse effects.
Several compounds share similar mechanisms or therapeutic applications with apremilast. Here are some notable examples:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| Ustekinumab | IL-12/IL-23 inhibitor | Psoriasis, psoriatic arthritis | Targets specific cytokines |
| Secukinumab | IL-17A inhibitor | Psoriasis, ankylosing spondylitis | Monoclonal antibody |
| Tofacitinib | Janus kinase inhibitor | Rheumatoid arthritis | Oral administration |
| Methotrexate | Antimetabolite | Psoriasis, rheumatoid arthritis | Long-established use |
Apremilast stands out due to its oral route of administration and selective mechanism targeting PDE4 rather than directly blocking cytokines or pathways like other biologics do. This unique profile allows for broader application in treating inflammatory diseases while minimizing some systemic side effects associated with more aggressive immunosuppressants .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H302 (42.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (14.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (71.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (14.29%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (14.29%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Drug Indication
Psoriatic arthritis Otezla, alone or in combination with Disease Modifying Antirheumatic Drugs (DMARDs), is indicated for the treatment of active psoriatic arthritis (PsA) in adult patients who have had an inadequate response or who have been intolerant to a prior DMARD therapy. PsoriasisOtezla is indicated for the treatment of moderate to severe chronic plaque psoriasis in adult patients who failed to respond to or who have a contraindication to, or are intolerant to other systemic therapy including cyclosporine, methotrexate or psoralen and ultraviolet-A light (PUVA).
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , ankylosing spondylitis, psoriatic arthritis and juvenile idiopathic arthritis )
Treatment of Behcet disease
Treatment of psoriasis
Livertox Summary
Drug Classes
Therapeutic Uses
Otezla is indicated for the treatment of adult patients with active psoriatic arthritis. /Included in US product label/
Otezla is indicated for the treatment of patients with moderate to severe plaque psoriasis who are candidates for phototherapy or systemic therapy. /Included in US product label/
EXPL THER /The purpose of this study is/ to evaluate the efficacy and safety of an oral phosphodiesterase 4 inhibitor, apremilast, in treatment of ankylosing spondylitis (AS) by monitoring symptoms and signs in a pilot study including exploratory investigation of effects of PDE4 inhibition on blood biomarkers of bone biology. In this double-blind, placebo-controlled, single-centre, Phase II study, patients with symptomatic AS with active disease on MRI were randomized to apremilast 30 mg BID or placebo over 12 weeks. Bath Indices were monitored serially. Patients were followed for 4 weeks after stopping medication. Bone biomarkers were assessed at baseline and day 85. 38 subjects were randomised and 36 subjects completed the study. Although the primary end-point (change in BASDAI at week 12) was not met, apremilast was associated with numerically greater improvement from baseline for all clinical assessments compared with placebo with mean change in BASDAI (-1.59 + or - 1.48 vs -0.77 + or - 1.47), BASFI (-1.74 + or - 1.91 vs -0.28 + or - 1.61) and BASMI (-0.51 + or - 1.02 vs -0.21 + or - 0.67); however, differences did not achieve statistical significance. The clinical indices returned to baseline values by 4 weeks after cessation of apremilast. Six apremilast patients (35.3%) vs 3 placebo (15.8%) achieved ASAS20 responses (p=0.25). There were statistically significant decreases in serum RANKL and RANKL:osteoprotegrin ratio and plasma sclerostin but no significant changes in serum DKK-1, bone alkaline phosphatase, TRAP5b, MMP3, osteoprotegrin, or osteocalcin. Although a small pilot study, these results suggest that apremilast may be effective and well tolerated in AS and modulates biomarkers of bone biology. These data support further research of apremilast in axial inflammation.
EXPL THER Discoid lupus erythematosus (DLE) is a chronic inflammatory disorder mediated by Th1 cells. Apremilast is a novel oral PDE4 enzyme inhibitor capable of blocking leukocyte production of IL-12, IL-23, TNF-a, INF- with subsequent suppression of Th1 and Th17-mediated immune responses, and proven clinical efficacy for psoriasis as well as rheumatoid and psoriatic arthritis. Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI) showed a significant (P<0.05) decrease after 85 days of treatment with apremilast 20 mg twice daily in 8 patients with active discoid lupus. The adverse events related to the drug were mild and transient. This is the first open label study to use apremilast as a treatment modality for discoid lupus. Our observations indicate that apremilast may constitute a safe and effective therapeutic option for DLE.
Pharmacology
MeSH Pharmacological Classification
ATC Code
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA32 - Apremilast
Mechanism of Action
Apremilast is an orally administered phosphodiesterase-4 inhibitor, currently in phase 2 clinical studies of psoriasis and other chronic inflammatory diseases. The inhibitory effects of apremilast on pro-inflammatory responses of human primary peripheral blood mononuclear cells (PBMC), polymorphonuclear cells, natural killer (NK) cells and epidermal keratinocytes were explored in vitro, and in a preclinical model of psoriasis. Apremilast was tested in vitro against endotoxin- and superantigen-stimulated PBMC, bacterial peptide and zymosan-stimulated polymorphonuclear cells, immunonoglobulin and cytokine-stimulated NK cells, and ultraviolet B light-activated keratinocytes. Apremilast was orally administered to beige-severe combined immunodeficient mice, xenotransplanted with normal human skin and triggered with human psoriatic NK cells. Epidermal skin thickness, proliferation index and inflammation markers were analysed. Apremilast inhibited PBMC production of the chemokines CXCL9 and CXCL10, cytokines interferon-gamma and tumour necrosis factor (TNF)-alpha, and interleukins (IL)-2, IL-12 and IL-23. Production of TNF-alpha by NK cells and keratinocytes was also inhibited. In vivo, apremilast significantly reduced epidermal thickness and proliferation, decreased the general histopathological appearance of psoriasiform features and reduced expression of TNF-alpha, human leukocyte antigen-DR and intercellular adhesion molecule-1 in the lesioned skin. Apremilast displayed a broad pattern of anti-inflammatory activity in a variety of cell types and decreased the incidence and severity of a psoriasiform response in vivo. Inhibition of TNF-alpha, IL-12 and IL-23 production, as well as NK and keratinocyte responses by this phosphodiesterase-4 inhibitor suggests a novel approach to the treatment of psoriasis.
Psoriasis and psoriatic arthritis are common clinical conditions that negatively impact health-related quality of life and are linked to serious medical comorbidities. Disease mechanisms involve local and systemic chronic inflammatory processes. Available biologic therapies specifically target single inflammatory mediators, such as tumor necrosis factor-a (TNF-a), in the context of a larger inflammatory signaling cascade. To interrupt this pathological cascade earlier in the response or further upstream, and return pro-inflammatory and anti-inflammatory signaling to a homeostatic balance, the use of a phosphodiesterase4 (PDE4) inhibitor has been explored. PDE4 is the major enzyme class responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), an intracellular second messenger that controls a network of pro-inflammatory and anti-inflammatory mediators. With PDE4 inhibition, and the resulting increases in cAMP levels in immune and non-immune cell types, expression of a network of pro-inflammatory and anti-inflammatory mediators can be modulated. Apremilast is an orally available targeted PDE4 inhibitor that modulates a wide array of inflammatory mediators involved in psoriasis and psoriatic arthritis, including decreases in the expression of inducible nitric oxide synthase, TNF-a, and interleukin (IL)-23 and increases IL-10. In phase II studies of subjects with psoriasis and psoriatic arthritis, apremilast reversed features of the inflammatory pathophysiology in skin and joints and significantly reduces clinical symptoms. The use of an oral targeted PDE4 inhibitor for chronic inflammatory diseases, like psoriasis and psoriatic arthritis, represents a novel treatment approach that does not target any single mediator, but rather focuses on restoring a balance of pro-inflammatory and anti-inflammatory signals.
Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4), works intracellularly to modulate a network of pro-inflammatory and anti-inflammatory mediators. Phosphodiesterase 4 inhibition elevates intracellular cAMP levels, thereby reducing the inflammatory response by modulating the expression of tumor necrosis factor-alpha (TNF-a), interleukin-23 (IL-23), IL-17 and IL-10.
KEGG Target based Classification of Drugs
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]
Vapor Pressure
Pictograms


Irritant;Health Hazard
Other CAS
Absorption Distribution and Excretion
Only 3% and 7% of an apremilast dose are detected in the urine and feces as unchanged drug, respectively, indicating extensive metabolism and high absorption.
The average apparent volume of distribution (Vd) is about 87 L, suggesting that apremilast is distributed in the extravascular compartment.
In healthy patients, the plasma clearance of apremilast is about 10 L/hour.
Human plasma protein binding of apremilast is approximately 68%. Mean apparent volume of distribution (Vd) is 87 L.
The lacteal excretion of apremilast was evaluated following oral administration of apremilast to lactating CD-1 mice. In this study, female mice approximately 13 days postpartum received a single oral dose of apremilast at 10 mg/kg, administered by oral gavage in a volume of 10 mL/kg. Milk and blood samples from 5 animals per time point were obtained at 1, 6, and 24 hr postdose and apremilast concentrations determined in plasma and milk using LC-MS/MS analysis. The mean apremilast plasma concentrations at 1 and 6 hr post-dose were 984 and 138 ng/mL, while concentrations in milk were 1441 and 186 ng/mL, respectively. The resulting mean milk-to-plasma ratios ranged from 1.46 to 1.62, indicating transfer of apremilast into milk in mice. Plasma and milk concentrations were below the detection limit of 3 ng/mL in the 24-hr samples.
In monkeys, pregnant animals were administered daily oral doses of apremilast beginning on gestation day 20 through gestation day 50, and a single oral dose on gestation day 100 at dosages of 20, 50, 200, and 1000 mg/kg/day (n = 16/group at the beginning of the study). Maternal and fetal blood was collected at 5 hr postdose on gestation Day 100. In all dosage groups, the fetal-to-maternal plasma concentration ratios were between 0.3 and 0.4, indicating apremilast crossed the placenta in monkeys.
As part of fertility and developmental toxicity study in female CD-1 mice and an embryo-fetal development study in cynomolgus monkeys, the transport of apremilast across the placenta was assessed. In mice, following daily oral administration of apremilast beginning 15 days prior to cohabitation and continuing through Day 15 of presumed gestation at doses of 10, 20, 40, and 80 mg/kg/day, blood was collected from pregnant mice (n = 3/time point) at 0.5, 2, 4, 8, and 24 hr postdose on gestation Day 15. Blood was collected from fetuses) at the time of sacrifice in the 24 hr postdose mice. Maternal plasma apremilast concentrations increased in a less than dose proportional manner. The fetal plasma concentrations at 24 hr were highly variable, with six of the ten litters evaluated being below the limit of quantification (1 ng/mL). In fetal plasma from four of the ten litters evaluated, apremilast was quantified, with concentrations ranging from 14.5 to 2813 ng/mL. The mean fetal-to-maternal plasma concentration ratios ranged from 0.3 to 1.07, indicating apremilast crossed the placenta in mice.
For more Absorption, Distribution and Excretion (Complete) data for Apremilast (13 total), please visit the HSDB record page.
Metabolism Metabolites
The plasma clearance of apremilast is about 10 L/hr in healthy subjects, with a terminal elimination half-life of approximately 6-9 hours. Following oral administration of radio-labeled apremilast, about 58% and 39% of the radioactivity is recovered in urine and feces, respectively, with about 3% and 7% of the radioactive dose recovered as apremilast in urine and feces, respectively.
Following oral administration in humans, apremilast is a major circulating component (45%) followed by inactive metabolite M12 (39%), a glucuronide conjugate of O-demethylated apremilast. It is extensively metabolized in humans with up to 23 metabolites identified in plasma, urine and feces. Apremilast is metabolized by both cytochrome (CYP) oxidative metabolism with subsequent glucuronidation and non-CYP mediated hydrolysis. In vitro, CYP metabolism of apremilast is primarily mediated by CYP3A4, with minor contributions from CYP1A2 and CYP2A6.
In /an/ oral study, concentrations of both total radioactivity (e.g., parent compound plus any metabolites) and of parent compound in plasma were greater in females than in males. In males, the total radioactivity AUC values were 25 to 96 times greater than those for parent compound, whereas in females the difference was only 2- to 3-fold, suggesting that metabolism was more extensive in male than in female rats. In the same study following six daily doses, accumulation was indicated by Cmax and AUC values in females, but not in males.
In a bile-duct cannulated male mouse study following a single 10 mg/kg oral dose of (14)C-apremilast, 54% and 16% of the radioactive dose was excreted via the biliary and urinary routes, suggesting that at least 70% of the radioactive dose was absorbed in mice, indicating apremilast is subject to moderate first pass metabolism. Toxicokinetic evaluation in mice suggests exposure increases dose-proportionally and less than dose-proportionally at doses over 100 mg/kg/day. The studies do not indicate sex-related differences or inversion of apremilast to its R enantiomer in mice.
For more Metabolism/Metabolites (Complete) data for Apremilast (6 total), please visit the HSDB record page.
Wikipedia
5-Fluoro-5-deoxy-D-ribose_1-phosphate
Drug Warnings
The safety and effectiveness of Otezla in pediatric patients less than 18 years of age have not been established.
It is not known whether Otezla or its metabolites are present in human milk; however apremilast was detected in milk of lactating mice. Because many drugs are present in human milk, caution should be exercised when Otezla is administered to a nursing woman.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for Apremilast (11 total), please visit the HSDB record page.
Biological Half Life
terminal elimination half-life of approximately 6-9 hours
Use Classification
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing
The manufacturing process consists of three main steps: i) blending and lubrication process, ii) compression process and iii) coating process. The process is considered to be a standard manufacturing process.
Storage Conditions
Interactions
Otezla has not been evaluated and is not indicated in combination with potent immunosuppressive drugs (e.g. cyclosporine, tacrolimus). Otezla is not recommended in combination with potent immunosuppressive drugs.
Apremilast exposure (AUC) and maximal concentrations (Cmax) were decreased by 72% and 43% when co-administered with CYP3A4 inducer rifampin, and may result in reduced clinical efficacy of apremilast. Hence coadministration of rifampin or other CYP3A4 inducers (e.g. phenobarbital, carbamazepine, phenytoin) along with Otezla is not recommended.
St John's Wort is a CYP3A4 inducer, and co-administration with Otezla may result in loss of efficacy or reduced clinical response, and is not recommended.
Dates
2: Liu Y, Zhou S, Wan Y, Wu A, Palmisano M. The impact of co-administration of ketoconazole and rifampin on the pharmacokinetics of apremilast in healthy volunteers. Br J Clin Pharmacol. 2014 Jun 24. doi: 10.1111/bcp.12448. [Epub ahead of print] PubMed PMID: 24962564.
3: Schafer PH, Parton A, Capone L, Cedzik D, Brady H, Evans JF, Man HW, Muller GW, Stirling DI, Chopra R. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cell Signal. 2014 Sep;26(9):2016-29. doi: 10.1016/j.cellsig.2014.05.014. Epub 2014 May 29. PubMed PMID: 24882690.
4: Apremilast (Otezla) for psoriatic arthritis. Med Lett Drugs Ther. 2014 May 26;56(1443):41-2. PubMed PMID: 24869713.
5: FitzGerald O. Spondyloarthropathies: Apremilast: welcome advance in treatment of psoriatic arthritis. Nat Rev Rheumatol. 2014 Jul;10(7):385-6. doi: 10.1038/nrrheum.2014.77. Epub 2014 May 20. PubMed PMID: 24846499.
6: Poole RM, Ballantyne AD. Apremilast: first global approval. Drugs. 2014 May;74(7):825-37. doi: 10.1007/s40265-014-0218-4. PubMed PMID: 24797159.
7: Varada S, Tintle SJ, Gottlieb AB. Apremilast for the treatment of psoriatic arthritis. Expert Rev Clin Pharmacol. 2014 May;7(3):239-50. doi: 10.1586/17512433.2014.904200. Epub 2014 Apr 4. PubMed PMID: 24702658.
8: Kavanaugh A, Mease PJ, Gomez-Reino JJ, Adebajo AO, Wollenhaupt J, Gladman DD, Lespessailles E, Hall S, Hochfeld M, Hu C, Hough D, Stevens RM, Schett G. Treatment of psoriatic arthritis in a phase 3 randomised, placebo-controlled trial with apremilast, an oral phosphodiesterase 4 inhibitor. Ann Rheum Dis. 2014 Jun;73(6):1020-6. doi: 10.1136/annrheumdis-2013-205056. Epub 2014 Mar 4. PubMed PMID: 24595547; PubMed Central PMCID: PMC4033106.
9: Gottlieb AB, Matheson RT, Menter A, Leonardi CL, Day RM, Hu C, Schafer PH, Krueger JG. Efficacy, tolerability, and pharmacodynamics of apremilast in recalcitrant plaque psoriasis: a phase II open-label study. J Drugs Dermatol. 2013 Aug;12(8):888-97. PubMed PMID: 23986162.
10: Schafer PH, Day RM. Novel systemic drugs for psoriasis: mechanism of action for apremilast, a specific inhibitor of PDE4. J Am Acad Dermatol. 2013 Jun;68(6):1041-2. doi: 10.1016/j.jaad.2012.10.064. PubMed PMID: 23680197.





